5-Tert-butylpyridine-2-sulfonyl fluoride
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Overview
Description
5-Tert-butylpyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C9H12FNO2S. It is characterized by a pyridine ring substituted with a tert-butyl group at the 5-position and a sulfonyl fluoride group at the 2-position. This compound is known for its unique chemical properties and versatility in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-butylpyridine-2-sulfonyl fluoride typically involves the following steps:
Starting Material: The synthesis begins with pyridine or a pyridine derivative as the starting material.
Functionalization: The pyridine ring is functionalized with a tert-butyl group through a Friedel-Crafts alkylation reaction.
Sulfonylation: The resulting tert-butylpyridine undergoes sulfonylation to introduce the sulfonyl fluoride group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: 5-Tert-butylpyridine-2-sulfonyl fluoride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The sulfonyl fluoride group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced derivatives with different functional groups.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Tert-butylpyridine-2-sulfonyl fluoride is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and interactions.
Industry: The compound is used in material science for the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 5-tert-butylpyridine-2-sulfonyl fluoride exerts its effects involves its interaction with molecular targets and pathways. The sulfonyl fluoride group can act as a reactive intermediate, participating in various biochemical reactions. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or substrate mimicry.
Comparison with Similar Compounds
Pyridine-2-sulfonyl fluoride: Similar structure but lacks the tert-butyl group.
Tert-butylpyridine-2-sulfonic acid: Similar structure but with a sulfonic acid group instead of sulfonyl fluoride.
Pyridine-2-carboxylic acid: Similar pyridine core but different functional group.
Uniqueness: 5-Tert-butylpyridine-2-sulfonyl fluoride is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences its reactivity and stability compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
5-tert-butylpyridine-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO2S/c1-9(2,3)7-4-5-8(11-6-7)14(10,12)13/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGWVLPKOYBAIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(C=C1)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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